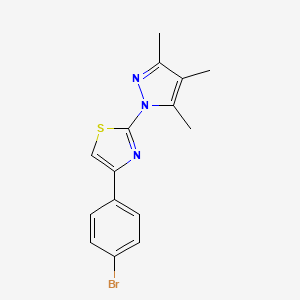
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea.
Substitution Reaction: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzaldehyde.
Pyrazole Introduction: The pyrazole ring can be introduced through a condensation reaction with 3,4,5-trimethylpyrazole.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties.
4-(4-Methylphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: The methyl group may lead to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole may confer unique reactivity and biological activity compared to its analogs. Bromine atoms are known to participate in various chemical reactions and can influence the compound’s interaction with biological targets.
Eigenschaften
CAS-Nummer |
82100-82-1 |
|---|---|
Molekularformel |
C15H14BrN3S |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H14BrN3S/c1-9-10(2)18-19(11(9)3)15-17-14(8-20-15)12-4-6-13(16)7-5-12/h4-8H,1-3H3 |
InChI-Schlüssel |
ISWBNTUCGOVSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















